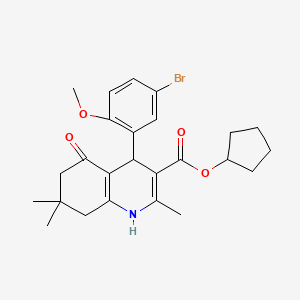

Cyclopentyl 4-(5-bromo-2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cyclopentyl 4-(5-bromo-2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic 1,4-dihydropyridine (1,4-DHP) derivative characterized by a hexahydroquinoline core substituted with a cyclopentyl ester, a 5-bromo-2-methoxyphenyl group, and methyl groups at positions 2, 7, and 7 (see ). Its structural complexity arises from the stereoelectronic effects of substituents, which influence its physicochemical behavior and pharmacological profile.

Properties

IUPAC Name |

cyclopentyl 4-(5-bromo-2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30BrNO4/c1-14-21(24(29)31-16-7-5-6-8-16)22(17-11-15(26)9-10-20(17)30-4)23-18(27-14)12-25(2,3)13-19(23)28/h9-11,16,22,27H,5-8,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAPUKIAMGRLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)Br)OC)C(=O)OC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a multi-component reaction (MCR) that combines cyclopentanone, 5-bromo-2-methoxybenzaldehyde, and dimedone in the presence of a suitable catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(5-bromo-2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized hexahydroquinoline compounds.

Scientific Research Applications

Cyclopentyl 4-(5-bromo-2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(5-bromo-2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The brominated methoxyphenyl group can engage in halogen bonding, while the hexahydroquinoline core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural homology with several 1,4-DHP derivatives, differing primarily in ester groups, aromatic substituents, and alkyl side chains. Key analogs include:

Table 1: Structural Comparison of Selected 1,4-DHP Derivatives

Key Observations :

- Aromatic Substituents : The 5-bromo-2-methoxyphenyl group provides steric bulk and electron-withdrawing effects, contrasting with the 2-hydroxyphenyl variant in , which may increase hydrogen-bonding capacity .

- Methyl Substitutions: Trimethyl groups at positions 2,7,7 in the target compound introduce conformational rigidity, unlike mono-methyl analogs (e.g., ), which exhibit greater rotational freedom .

Critical Differences :

- Propyl and methyl esters () require adjusted stoichiometry of β-keto esters, affecting reaction yields and purity .

- Bromine substituents () necessitate controlled bromination steps to avoid overhalogenation .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data for Selected Compounds

Insights :

- The absence of hydroxyl groups in the target compound reduces hydrogen-bonding capacity compared to , favoring hydrophobic interactions .

- Methyl and ethyl analogs exhibit shorter unit cell dimensions due to smaller ester groups .

Structure-Activity Relationships :

- Cyclopentyl esters may prolong metabolic half-life due to steric shielding from esterases .

Biological Activity

Cyclopentyl 4-(5-bromo-2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological interactions, making it a subject of interest for researchers exploring its pharmacological properties.

Chemical Structure and Properties

The compound has a molecular formula of C25H30BrNO4 and features a cyclopentyl group and a bromo-substituted methoxyphenyl moiety. Its structural complexity contributes to its biological activity through various mechanisms of action involving enzyme interactions and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key interactions include:

- Halogen Bonding : The bromine atom in the methoxyphenyl group can engage in halogen bonding, enhancing the compound's affinity for certain receptors.

- Hydrogen Bonding : The hexahydroquinoline core facilitates hydrogen bonding with enzymes or receptors.

- π-π Interactions : These interactions may play a role in modulating the activity of target proteins.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. For instance, compounds with similar frameworks have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's .

Anticancer Properties

Studies have shown that quinoline derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth . The specific mechanisms may involve modulation of signaling pathways related to cell proliferation.

Research Findings and Case Studies

Comparative Analysis

When compared to other similar compounds such as Cyclopentyl 4-(5-bromo-2-methoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, this compound exhibits unique properties due to its specific functional groups. This uniqueness enhances its potential applications in both research and therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.